ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Properties
CAS No. |
898457-38-0 |
|---|---|
Molecular Formula |
C26H25N5O5 |
Molecular Weight |
487.516 |
IUPAC Name |
ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-5-35-21(32)15-29-24(33)22-23(28(4)26(29)34)27-25-30(16(2)17(3)31(22)25)18-11-13-20(14-12-18)36-19-9-7-6-8-10-19/h6-14H,5,15H2,1-4H3 |
InChI Key |
LMQWHUJAQKTGMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenoxyphenyl group and the ethyl acetate moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings :
Substituent Effects: The 8-(4-phenoxyphenyl) group in the target compound may enhance binding to aromatic-rich pockets in enzymes or receptors, as seen in related purine derivatives targeting adenosine receptors . Methyl vs. ethyl esters: Methyl esters (e.g., ) typically exhibit faster hydrolysis rates compared to ethyl esters, affecting half-life .
Biological Relevance: Compounds with bulky aryl groups at C8 (e.g., phenoxyphenyl or biphenylyloxyethyl ) often show improved selectivity for adenosine A3 receptors, a trait hypothesized for the target compound . Ester vs. acid: The ethyl acetate group in the target compound likely serves as a prodrug moiety, enhancing cell permeability before enzymatic cleavage to the active acid form .
Synthetic Accessibility: The synthesis of imidazopurine derivatives frequently employs aza-Wittig reactions or cyclocondensation of aminopyrimidines with carbonyl compounds, as demonstrated in related systems .
Biological Activity
Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H25N5O5
- Molecular Weight : 487.516
- IUPAC Name : ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate
- CAS Number : 898457-38-0
The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The compound is hypothesized to modulate enzyme activity and receptor interactions related to purinergic signaling pathways. This modulation can lead to various biological effects such as:
- Antimicrobial Activity : The compound may exhibit inhibitory effects against a range of pathogens.
- Anticancer Properties : Potential to induce apoptosis in cancer cells by targeting specific pathways.
Anticancer Research
Studies have indicated that imidazo[2,1-f]purine derivatives can possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through:
- Interaction with DNA : Compounds may intercalate or form adducts with DNA.
- Inhibition of Kinases : Targeting specific kinases involved in cell cycle regulation.
Case Studies and Research Findings
- Purinergic Signaling : Research emphasizes the role of purinergic receptors in immune modulation and inflammation control . Ethyl 2-(1,6,7-trimethyl...) may interact with these receptors to exert anti-inflammatory effects.
- Synthesis and Characterization : The synthesis of related compounds has been explored extensively. Techniques such as NMR and mass spectrometry are commonly employed to characterize new derivatives .
- Therapeutic Applications : Investigations into the therapeutic potential of imidazo[2,1-f]purine derivatives highlight their applicability in treating conditions like cancer and infections due to their ability to modulate cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
